2-(4-chlorophenoxy)-2-methyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one
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Description
2-(4-chlorophenoxy)-2-methyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Thiazolopyrimidine Derivatives
Research led by Selvam et al. (2012) focused on the synthesis of thiazolopyrimidine derivatives, exploring their antinociceptive and anti-inflammatory properties. These compounds were created by reacting thiazolopyrimidinone with various substituted aldehydes, demonstrating significant biological activities in pharmacological screenings. The research presents a foundational approach to designing compounds with potential therapeutic benefits, leveraging the structural features of thiazolopyrimidines for biological efficacy Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives.
Synthesis and Evaluation of C15 Polyketide Spiroketals
Meilert et al. (2004) reported on the asymmetric synthesis of C15 polyketide spiroketals, compounds known for their cytotoxic properties against cancer cell lines. This study not only illustrates the chemical synthesis of complex natural product derivatives but also their potential application in cancer research, providing a platform for the development of novel anticancer agents Non‐iterative Asymmetric Synthesis of C15 Polyketide Spiroketals.
Antimicrobial and Anticancer Activity of Novel Heterocyclic Compounds
Katariya et al. (2021) investigated the synthesis of novel oxazole, pyrazoline, and pyridine derivatives, assessing their anticancer and antimicrobial activities. This research highlights the importance of integrating multiple heterocyclic frameworks to develop compounds with significant biological activities, offering insights into the design of new pharmaceutical agents with broad-spectrum efficacy Synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-19(2,25-14-6-3-12(20)4-7-14)18(24)23-13-5-8-17(23)15-10-21-11-22-16(15)9-13/h3-4,6-7,10-11,13,17H,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKONYFZJCTUCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1C2CCC1C3=CN=CN=C3C2)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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